molecular formula C8H11N3O2 B1623802 Ethyl 5,6-diaminonicotinate CAS No. 219762-81-9

Ethyl 5,6-diaminonicotinate

Cat. No. B1623802
M. Wt: 181.19 g/mol
InChI Key: ZKTFWAVPUQOQSI-UHFFFAOYSA-N
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Patent
US08124617B2

Procedure details

To a solution (150 ml) of ethyl 6-amino-5-nitronicotinate (5.0 g) and 6N aqueous calcium chloride solution (50 ml) in ethanol was added zinc powder (77 g) with heating under reflux. The reaction mixture was heated under reflux for 2 hr, and the zinc powder was removed by filtration. The filtrate was concentrated, diluted with water and extracted with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and concentrated to give the title compound (3.85 g, yield 89%) as pale-brown crystals. 1H NMR (DMSO-d6) δ: 1.37 (3H, t, J=7.0 Hz), 4.38 (2H, q, J=7.1 Hz), 4.95 (2H, s), 6.28 (2H, s), 7.15 (1H, d, J=2.1 Hz), 7.94 (1H, d, J=2.1 Hz).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
77 g
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12]([N+:13]([O-])=O)=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.[Cl-].[Ca+2].[Cl-]>C(O)C.[Zn]>[NH2:13][C:12]1[C:2]([NH2:1])=[N:3][CH:4]=[C:5]([CH:11]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
NC1=NC=C(C(=O)OCC)C=C1[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
77 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the zinc powder was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(C(=O)OCC)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.